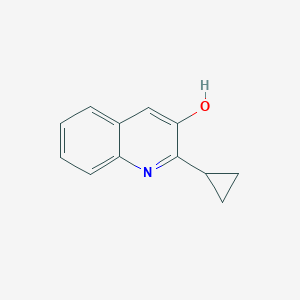

2-Cyclopropylquinolin-3-ol

Description

2-Cyclopropylquinolin-3-ol is a heterocyclic compound featuring a quinoline backbone substituted with a cyclopropyl group at position 2 and a hydroxyl group at position 3. Its molecular formula is C₁₂H₁₁NO, though conflicting reports exist regarding its molecular weight. A synthesis study by Sun et al. (2010) provides crystallographic data for a derivative, 2-cyclopropyl-4-(4-fluorophenyl)-quinolin-3-yl methanol, revealing bond angles (e.g., C10–C15–C7: 123.2°) and torsional parameters (e.g., F1–C1–C2–C3: 119.9°) . Notably, lists the molecular weight of 2-cyclopropylquinolin-3-ol as 204.21, which conflicts with the calculated value (~185.22 g/mol for C₁₂H₁₁NO). This discrepancy highlights inconsistencies in existing literature, necessitating further validation .

Properties

IUPAC Name |

2-cyclopropylquinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-11-7-9-3-1-2-4-10(9)13-12(11)8-5-6-8/h1-4,7-8,14H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLIXXEDMXVWOIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Cyclopropylquinolin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of 2-cyclopropylphenylamine with ethyl acetoacetate under acidic conditions, followed by oxidation to form the desired product . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry approaches to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

2-Cyclopropylquinolin-3-ol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce partially or fully reduced quinoline derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .

Scientific Research Applications

2-Cyclopropylquinolin-3-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropylquinolin-3-ol involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the disruption of DNA synthesis and cell division, ultimately resulting in cell death. Additionally, quinoline derivatives can modulate various cellular pathways, including those involved in inflammation, oxidative stress, and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 2-cyclopropylquinolin-3-ol are best contextualized against related quinoline derivatives. Below is a comparative analysis based on substituent effects, molecular properties, and synthetic applications.

Structural and Molecular Comparisons

Substituent Effects on Physicochemical Properties

- Cyclopropyl vs.

- Hydroxyl vs. Amino-Methyl Groups: The C3 hydroxyl group in 2-cyclopropylquinolin-3-ol facilitates hydrogen bonding, enhancing aqueous solubility relative to amino-methyl-substituted analogs like C₁₅H₂₀N₂O .

- Fluorine Effects: Fluorinated derivatives (e.g., C₂₀H₁₈FNO) exhibit increased electron-withdrawing character, which may improve binding affinity in biological targets compared to non-fluorinated analogs .

Biological Activity

2-Cyclopropylquinolin-3-ol is a heterocyclic compound that has garnered interest in the scientific community due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

2-Cyclopropylquinolin-3-ol features a quinoline core with a cyclopropyl group at the 2-position and a hydroxyl group at the 3-position. The unique structural attributes contribute to its reactivity and biological activity. The compound is characterized by its ability to interact with various biological targets, making it a significant candidate for therapeutic applications.

Biological Activities

The biological activities of 2-Cyclopropylquinolin-3-ol are extensive, including:

- Antimicrobial Activity : This compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism involves inhibition of bacterial growth through interference with cellular processes.

- Antiviral Properties : Research indicates that quinoline derivatives, including 2-Cyclopropylquinolin-3-ol, may exhibit antiviral effects by targeting viral replication mechanisms.

- Anticancer Effects : Studies have demonstrated that this compound can induce apoptosis in cancer cells, potentially through mechanisms similar to those of known anticancer agents like Taxol. It has been shown to inhibit tubulin polymerization, which is critical for cancer cell proliferation .

Target Interactions

The mechanism of action of 2-Cyclopropylquinolin-3-ol involves binding to specific molecular targets:

- Estrogen Receptor β (ERβ) : Quinoline derivatives are known to selectively bind to ERβ, influencing pathways related to cancer progression and hormone regulation.

- Tubulin Polymerization : Similar to other quinoline derivatives, this compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in tumor cells .

Biochemical Pathways

The compound interacts with multiple biochemical pathways, which include:

- Inhibition of Enzymatic Activity : It may inhibit enzymes critical for microbial growth and viral replication.

- Induction of Apoptosis : By affecting cellular signaling pathways, it can trigger programmed cell death in cancerous cells.

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of 2-Cyclopropylquinolin-3-ol's biological properties. The following table summarizes key research findings:

Pharmacokinetics

Understanding the pharmacokinetics of 2-Cyclopropylquinolin-3-ol is crucial for its development as a therapeutic agent. Studies on absorption, distribution, metabolism, and excretion (ADME) indicate that this compound exhibits favorable pharmacokinetic properties that enhance its bioavailability and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.